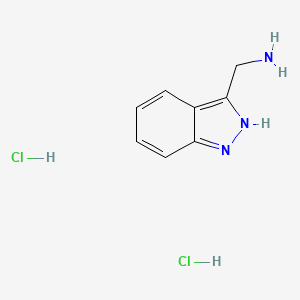
(1H-Indazol-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(1H-Indazol-3-yl)methanamine dihydrochloride" is a chemical compound of interest in various fields of chemistry and pharmacology. Its synthesis, structural analysis, and chemical properties have been extensively studied to understand its potential applications and behavior in different chemical environments.
Synthesis Analysis
The synthesis of related indazole derivatives often involves multi-step reactions, including cycloaddition reactions, and refluxing with various reagents. For example, N,N-dibenzyl derivatives have been synthesized via 1,3-dipolar cycloaddition reactions, yielding products confirmed by NMR spectroscopy and elemental analysis (Aouine, Younas, El Hallaoui, Abdelilah, & Alami, Anouar, 2014). Such methods demonstrate the versatility of indazole compounds' synthesis, adapting to different substituents for varied applications.
Molecular Structure Analysis
Molecular structure analysis of indazole derivatives is crucial for understanding their chemical behavior and potential interactions. Techniques such as NMR, IR spectroscopy, and X-ray diffraction are commonly used. The structure elucidation confirms the presence of the indazole core and the specific substituents affecting its properties and reactivity.
Chemical Reactions and Properties
Indazole derivatives participate in a range of chemical reactions, highlighting their reactivity and potential for further modification. For instance, the selective bromination and cyanation of chloro-indanone derivatives have been explored, leading to products with specific functional groups (Jasouri, S., Khalafy, J., Badali, M., & Piltan, M., 2010). Such reactions are instrumental in diversifying the chemical space of indazole derivatives.
Applications De Recherche Scientifique
Synthesis Techniques
(1H-Indazol-3-yl)methanamine dihydrochloride is a compound involved in various synthesis techniques in chemical research. For instance, the compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using 1,3-dipolar cycloaddition reaction, a process involving similar indazole compounds (Aouine, Younas, El Hallaoui, & Alami, 2014).
Antimicrobial Activity
Derivatives of similar indazole compounds have shown promising antimicrobial properties. For example, various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and found to exhibit variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Catalytic Applications
Indazole-based compounds have been used in catalysis as well. A study involving (4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, found use in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, achieving high conversions and turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Enzyme Inhibition
Indazole- and indole-carboxamides, closely related to this compound, were discovered as highly potent inhibitors of monoamine oxidase B (MAO-B), suggesting potential therapeutic applications (Tzvetkov et al., 2014).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds, such as 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, highlight the role of indazole derivatives in the development of new chemical entities (Zhai Zhi-we, 2014).
Neuroprotective Properties
Indazole derivatives have been identified as neuroprotective voltage-dependent sodium channel modulators, indicating potential applications in neurodegenerative diseases (Clutterbuck et al., 2009).
Safety and Hazards
This compound is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has hazard statements H302 and H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2H-indazol-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPXPVXRILDDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)
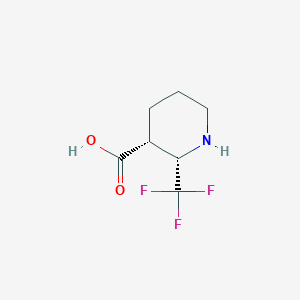
![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)
![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)
![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)
![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)
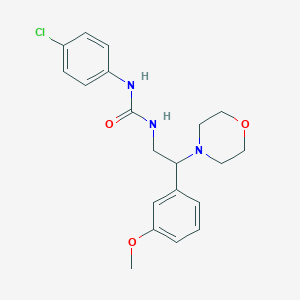
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)
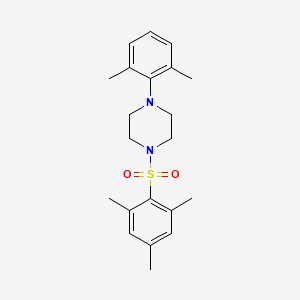
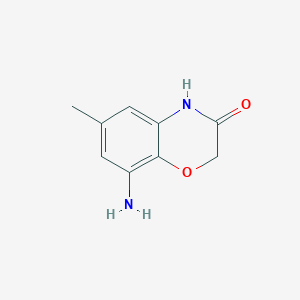
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)